molecular formula C25H23BrN2O5 B11542789 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11542789
M. Wt: 511.4 g/mol
InChI Key: QCINMOYVBYLRAV-MZJWZYIUSA-N
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Description

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with acetic anhydride to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with an amine to form the corresponding amide. The final step involves the condensation of this amide with 4-bromobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has unique structural features that may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-16-5-4-6-17(2)24(16)32-15-23(29)28-27-14-18-7-12-21(22(13-18)31-3)33-25(30)19-8-10-20(26)11-9-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

QCINMOYVBYLRAV-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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